molecular formula C6H8N2 B587673 1,3-Phenylenediamine-d8 CAS No. 770735-58-5

1,3-Phenylenediamine-d8

Cat. No. B587673
M. Wt: 116.193
InChI Key: WZCQRUWWHSTZEM-GCJHLHDMSA-N
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Description

1,3-Phenylenediamine, also known as m-Phenylenediamine, is a chemical compound that appears as colorless or white colored needles that turn red or purple in air . It has a melting point of 64-66°C, a density of 1.14 g/cm³, and a flash point of 280°F . It may irritate skin and eyes and is toxic by skin absorption, inhalation, or ingestion . It is used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography .


Molecular Structure Analysis

The molecular formula of 1,3-Phenylenediamine is C6H8N2, with an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .


Chemical Reactions Analysis

1,3-Phenylenediamine, an aromatic amine, neutralizes acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It is also involved in various classic reactions like azotation and substitution, and novel reactions like sulfazane, formazane, and cyclization .


Physical And Chemical Properties Analysis

1,3-Phenylenediamine is soluble in water . It has a density of 1.14 g/cm³, a melting point of 64-66°C, and a flash point of 280°F .

Scientific Research Applications

  • Phototoxicity in Hair Dye Chemicals : A study by Mosley-Foreman et al. (2008) explored the mutagenic effect, cytotoxicity, and DNA cleavage properties of various phenylenediamines (PDs), including 1,3-Phenylenediamine, in the context of hair dyes. They found that chlorinated PDs were more photochemically active and caused DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).

  • Oxidation Products of Antioxidants : Rapta et al. (2009) conducted electrochemical and spectroscopic studies on various aromatic secondary amines, including N,N′-substituted p-phenylenediamines, which are crucial antioxidants in the rubber industry. They investigated the oxidation processes and the formation of monocation radicals and dications in these compounds (Rapta et al., 2009).

  • Carcinogenicity Analysis : Milman and Peterson (1984) reviewed the carcinogenicity of various phenylenediamines and related compounds. Their study suggested that the carcinogenicity of certain phenylenediamines, including 1,3-Phenylenediamine, is influenced by specific structural modifications, such as oxidation or N-substitution (Milman & Peterson, 1984).

  • Electrochemical Oxidation and Polymerization : Kennedy et al. (2007) examined the electrochemical oxidation and polymerization of 1,3-phenylenediamine, among other compounds, for producing nanometer-sized features on gold surfaces. They found significant differences in the oxidation behavior of 1,3-phenylenediamine compared to related compounds (Kennedy et al., 2007).

  • Use in Nanocomposites : Zhao et al. (2012) discovered that ortho-phenylenediamine (PDA) serves as an effective spacer for the deposition of gold nanoparticles on Fe3O4 microspheres. The resulting nanocomposites demonstrated enhanced magnetic properties and surface-enhanced Raman spectroscopy activity (Zhao et al., 2012).

  • Formation of Oligomers : Sun et al. (2005) reported the formation of uniform one-dimensional structures of o-phenylenediamine (oPD) oligomers by mixing AgNO3 and oPD aqueous solutions. The research highlighted how the concentration and molar ratio of reactants influenced the morphology of the resulting structures (Sun et al., 2005).

Safety And Hazards

1,3-Phenylenediamine is harmful if inhaled, swallowed, or absorbed through the skin . It causes irritation of the eyes, skin, mucous membrane, and respiratory tract . When heated to decomposition, it emits irritating and/or toxic gases and fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQRUWWHSTZEM-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylenediamine-d8

Synthesis routes and methods I

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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Synthesis routes and methods II

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The reaction described in Example 1 was repeated except a 5% palladium on barium carbonate catalyst was used for the m-phenylenediamine hydrogenation resulting in a 70% GC yield of the acetate salt of 3-amino-2-cyclohexene-1-imine and 29% m-phenylenediamine remaining. On hydrolysis, a 62% isolated yield of 3-amino-2-cyclohexene-1-one was obtained.
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Synthesis routes and methods III

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A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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Synthesis routes and methods IV

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods V

Procedure details

If the tetrazonium salt solution of 2,7-diaminocarbazole which has been described is coupled one-sided to 7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid and subsequently to phenol, ortho- or meta-cresol, resorcinol, 1,3-diamino-benzene or 1,3-diaminobenzene-4-sulphonic acid, dyestuffs of black shades are obtained.
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